Ardisiaquinone D
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Overview
Description
Ardisiaquinone D is a natural product found in Ardisia sieboldii with data available.
Scientific Research Applications
Antiproliferative and Anticancer Activity
Ardisiaquinone D, along with its derivatives, has shown considerable antiproliferative activity against various human cancer cell lines, such as Ishikawa, HeLa, MCF7, and A431. These compounds have demonstrated potential in inhibiting tumor cells' growth, making them significant in cancer research and potential therapeutic applications (Ndonsta et al., 2011).
Antimicrobial Activity
Studies on this compound and its derivatives from Ardisia kivuensis have revealed significant antimicrobial activity against Gram-positive bacteria and fungi. These findings suggest the potential for developing new therapeutic agents based on these natural compounds, particularly in combating leukemia and Gram-positive bacterial infections (Paul et al., 2014).
Anti-inflammatory Effects
Research has indicated that Ardisiaquinone A, a close relative of this compound, exhibits anti-inflammatory effects through inhibiting protein denaturation and cyclooxygenase-2 activity. This suggests potential applications of these compounds in developing anti-inflammatory drugs, particularly in diseases where inflammation plays a key role (Shahinozzaman et al., 2019).
Antiallergic Properties
Ardisiaquinone A has demonstrated antiallergic effects by inhibiting the production of cysteinyl-leukotrienes in rat peritoneal mast cells. This points towards the potential of Ardisiaquinone derivatives in treating allergic reactions and related conditions (Fukuishi et al., 2001).
Hepatic Ischemia-Reperfusion Injury Protection
Ardisiaquinone A has shown protective effects against hepatic ischemia-reperfusion injury in rats. This indicates that Ardisiaquinone derivatives could be useful in developing treatments for liver diseases and conditions involving hepatic injury (Matsui et al., 2005).
Leishmania Activity
Alkylated benzoquinone derivatives of Ardisiaquinone, such as Ardisiaquinones A-H, have shown moderate anti-Leishmania activity. This suggests their potential role in developing treatments for Leishmaniasis, a disease caused by Leishmania parasites (Asaumi et al., 2018).
properties
Molecular Formula |
C31H42O8 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C31H42O8/c1-21-26(33)29(36)23(30(37)31(21)39-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-27(34)24(32)20-25(38-2)28(22)35/h4-5,20,34,36H,6-19H2,1-3H3/b5-4- |
InChI Key |
CEYKFDJEGPDJSH-PLNGDYQASA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |
synonyms |
ardisiaquinone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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